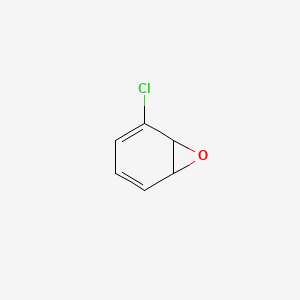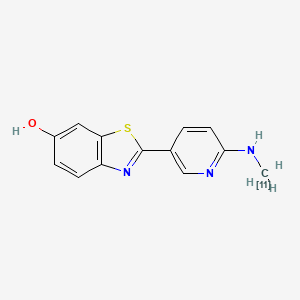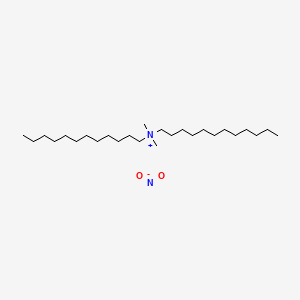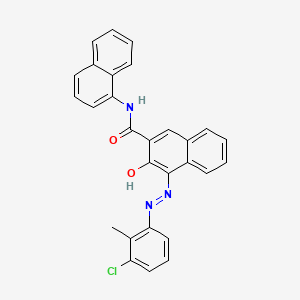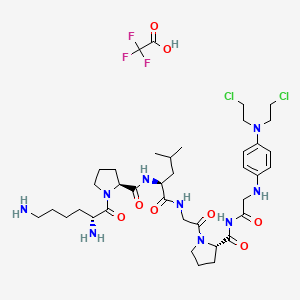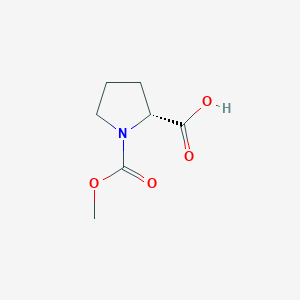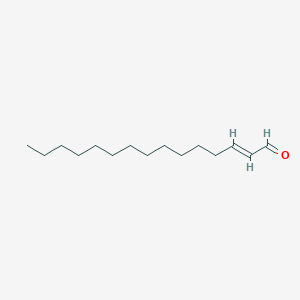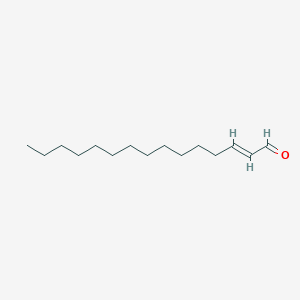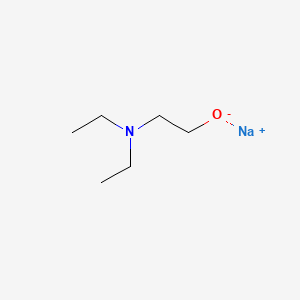
Sodium 2-(diethylamino)ethanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-(diethylamino)ethanolate can be synthesized through the reaction of 2-(diethylamino)ethanol with sodium metal. The reaction typically involves the following steps:
- Dissolution of sodium metal in anhydrous ethanol.
- Addition of 2-(diethylamino)ethanol to the solution.
- Stirring the mixture under an inert atmosphere until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(diethylamino)ethanolate undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced under specific conditions to yield different products.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Typical conditions involve the use of solvents like ethanol and reaction temperatures ranging from room temperature to reflux.
Major Products Formed:
Oxidation: Produces corresponding oxides and water.
Reduction: Yields reduced forms of the compound.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-(diethylamino)ethanolate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Applied in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-(diethylamino)ethanolate involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s effects are mediated by its ability to donate electrons and form stable complexes with various substrates. The pathways involved include:
Nucleophilic Attack: The compound acts as a nucleophile, attacking electrophilic centers in substrates.
Complex Formation: Forms stable complexes with metal ions and other molecules, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Sodium 2-(diethylamino)ethanolate can be compared with other similar compounds such as:
Sodium ethoxide: Similar in reactivity but differs in the alkyl group attached to the oxygen atom.
Sodium methoxide: Another alkoxide with a simpler structure and different reactivity profile.
Sodium tert-butoxide: Known for its steric hindrance and unique reactivity.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields. Its ability to participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
30381-48-7 |
|---|---|
Fórmula molecular |
C6H14NNaO |
Peso molecular |
139.17 g/mol |
Nombre IUPAC |
sodium;2-(diethylamino)ethanolate |
InChI |
InChI=1S/C6H14NO.Na/c1-3-7(4-2)5-6-8;/h3-6H2,1-2H3;/q-1;+1 |
Clave InChI |
ZEOATFDLJNUNAT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC[O-].[Na+] |
Números CAS relacionados |
100-37-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



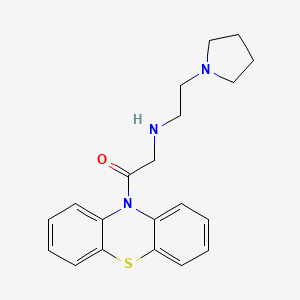
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)
